molecular formula C22H21N3O2S B5510162 5-benzyl-1-(4-methylphenyl)-4-(1,3-thiazol-4-ylcarbonyl)-2-piperazinone

5-benzyl-1-(4-methylphenyl)-4-(1,3-thiazol-4-ylcarbonyl)-2-piperazinone

Cat. No. B5510162
M. Wt: 391.5 g/mol
InChI Key: KSCRGSVQFMBUHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-benzyl-1-(4-methylphenyl)-4-(1,3-thiazol-4-ylcarbonyl)-2-piperazinone is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in pharmacology. This compound is commonly referred to as BMT-046353 and is known for its unique chemical structure and properties.

Scientific Research Applications

Antibacterial and Biofilm Inhibition

Compounds with piperazine linkers, such as derivatives of bis(pyrazole-benzofuran) hybrids, have demonstrated potent antibacterial efficacies and biofilm inhibition activities against strains like E. coli, S. aureus, and S. mutans. These compounds, particularly those possessing specific piperazine substitutions, have shown more effective biofilm inhibition activities than traditional references such as Ciprofloxacin, indicating their potential as novel antibacterial agents and biofilm inhibitors (Mekky & Sanad, 2020).

Antimicrobial Activities

Some new 1,2,4-triazole derivatives, incorporating primary amines including piperazine, have been synthesized and found to possess good or moderate activities against test microorganisms, highlighting the role of piperazine derivatives in developing antimicrobial agents (Bektaş et al., 2010).

Anti-Inflammatory and Analgesic Agents

Novel heterocyclic compounds derived from visnagenone and khellinone, incorporating piperazine or morpholine moieties, have shown significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. These compounds, specifically those with enhanced COX-2 selectivity, offer promising leads for the development of new anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).

Antiviral and Antimicrobial Activities

Derivatives of piperazine doped with febuxostat, notably 4-(5-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-2-carbonyl)-N-(substituted phenyl)piperazine-1-carboxamides, have been synthesized and evaluated for their antiviral against Tobacco mosaic virus (TMV) and antimicrobial activities, showcasing the utility of piperazine derivatives in antiviral and antimicrobial research (Krishna Reddy et al., 2013).

Cytotoxic and Antineoplastic Activities

Isoxazoline derivatives linked via piperazine to benzoisothiazoles have been synthesized and found to exhibit potent cytotoxic and antineoplastic activities, comparable to the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) protein, against mammalian cancer cells, underscoring the potential of piperazine-linked structures in cancer therapy (Byrappa et al., 2017).

properties

IUPAC Name

5-benzyl-1-(4-methylphenyl)-4-(1,3-thiazole-4-carbonyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2S/c1-16-7-9-18(10-8-16)24-12-19(11-17-5-3-2-4-6-17)25(13-21(24)26)22(27)20-14-28-15-23-20/h2-10,14-15,19H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSCRGSVQFMBUHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(N(CC2=O)C(=O)C3=CSC=N3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Benzyl-1-(4-methylphenyl)-4-(1,3-thiazol-4-ylcarbonyl)-2-piperazinone

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